molecular formula C2H4O6S B14746827 (Sulfooxy)acetic acid CAS No. 3233-46-3

(Sulfooxy)acetic acid

Cat. No.: B14746827
CAS No.: 3233-46-3
M. Wt: 156.12 g/mol
InChI Key: KHEDIYCQDPMFKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: (Sulfooxy)acetic acid can be synthesized through the sulfation of primary alcohols. One common method involves the use of sulfotransferase enzymes, which catalyze the transfer of a sulfooxy group to the alcohol precursor . The reaction typically requires specific conditions, including the presence of a suitable sulfating agent and controlled temperature and pH levels.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves chemical synthesis using sulfuric acid or its derivatives. The process may involve multiple steps, including the preparation of intermediates and purification of the final product to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: (Sulfooxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler alcohols or hydrocarbons .

Scientific Research Applications

(Sulfooxy)acetic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of (sulfooxy)acetic acid involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. For example, it can act as a substrate for sulfotransferase enzymes, leading to the formation of sulfated metabolites . These interactions can modulate cellular processes and have potential implications for therapeutic applications .

Properties

CAS No.

3233-46-3

Molecular Formula

C2H4O6S

Molecular Weight

156.12 g/mol

IUPAC Name

2-sulfooxyacetic acid

InChI

InChI=1S/C2H4O6S/c3-2(4)1-8-9(5,6)7/h1H2,(H,3,4)(H,5,6,7)

InChI Key

KHEDIYCQDPMFKF-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)OS(=O)(=O)O

Origin of Product

United States

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